4-Methyl-7-(phenylacetamido)coumarin
Description
4-Methyl-7-(phenylacetamido)coumarin (CAS: 104145-34-8, molecular formula: C₁₈H₁₅NO₃, molecular weight: 293.325) is a coumarin derivative with a phenylacetamido substituent at the 7-position and a methyl group at the 4-position of the coumarin scaffold . Coumarins are renowned for their diverse biological activities, including antitumor, antibacterial, antioxidant, and anti-inflammatory effects .
Properties
CAS No. |
104145-34-8 |
|---|---|
Molecular Formula |
C18H15NO3 |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
N-(4-methyl-2-oxochromen-7-yl)-2-phenylacetamide |
InChI |
InChI=1S/C18H15NO3/c1-12-9-18(21)22-16-11-14(7-8-15(12)16)19-17(20)10-13-5-3-2-4-6-13/h2-9,11H,10H2,1H3,(H,19,20) |
InChI Key |
UQUMDDZAFRUNFQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CC3=CC=CC=C3 |
Pictograms |
Irritant |
solubility |
1.1 [ug/mL] |
Synonyms |
4-METHYL-7-(PHENYLACETAMIDO)COUMARIN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Physicochemical Properties
Key structural variations among coumarin derivatives include substituents at the 4- and 7-positions, which significantly influence their physicochemical and biological properties. Below is a comparative analysis:
Anticancer Activity
- This compound : Exhibits moderate cytotoxicity against cancer cell lines (IC₅₀ ~10–50 µM) due to its ability to intercalate DNA and inhibit topoisomerases .
- Schiff Base Derivatives (e.g., Compounds 20 and 24 in ) : Show superior selectivity (IC₅₀ ~10 µM) against cancer cells, attributed to the presence of formyl/acetyl groups at the 8-position and optimized hydrogen bonding .
- 7-(Heteroaryl)amino Coumarins: Synthesized via Buchwald-Hartwig amination, these derivatives demonstrate enhanced antitumor activity (IC₅₀ <5 µM) compared to phenylacetamido analogues .
Antimicrobial Activity
- This compound : Moderate antibacterial activity (MIC ~50–100 µg/mL) against Staphylococcus aureus and Escherichia coli .
- N-(3,5-Dichloro-2-hydroxybenzylidene)-4-aminobenzenesulfonic Acid (Compound 10 in ): Exceptional water solubility and potency (MIC ~5 µg/mL) due to sulfonic acid and dichloro substituents .
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups (e.g., CF₃) : Enhance metabolic stability but reduce solubility .
- Hydrophilic Substituents (e.g., SO₃H) : Improve water solubility and membrane permeability .
- Aromatic Rings (e.g., phenylacetamido) : Facilitate π-π interactions with enzyme active sites, boosting antitumor activity .
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